molecular formula C12H23NO3S B2995072 2-(cyclopentylthio)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide CAS No. 1448079-03-5

2-(cyclopentylthio)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide

Cat. No. B2995072
CAS RN: 1448079-03-5
M. Wt: 261.38
InChI Key: TUAIGGOKGVVRKF-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide, also known as CP-94,253, is a selective antagonist of the kappa opioid receptor. It was first synthesized in the 1990s and has since been used in various scientific research applications.

Scientific Research Applications

Chemical Synthesis and Characterization

Research on similar acetamide derivatives demonstrates a broad interest in the synthesis, characterization, and application of these compounds in various scientific domains. For instance, compounds like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have been studied for their crystal structures and potential anticonvulsant activities, highlighting the importance of structural analysis in understanding the biological activities of such molecules (Camerman et al., 2005). Similarly, the synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine through the treatment of methyl esters with aqueous NH4OH demonstrates the chemical versatility and potential for modification of acetamide derivatives (Shishkin et al., 2012).

Pharmacological Applications

In pharmacology, the study of acetamide derivatives extends to their potential therapeutic uses. For example, the synthesis and evaluation of (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides have been explored for their selectivity towards muscarinic M(3) receptors, with implications for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000). This research underscores the potential of acetamide derivatives in developing targeted therapeutic agents.

Environmental and Toxicological Studies

The environmental impact and toxicological profiles of acetamide compounds, particularly as herbicides and their metabolites, have been the subject of extensive study. Comparative metabolism studies of chloroacetamide herbicides in human and rat liver microsomes reveal insights into the bioactivation and potential toxicity of these compounds, suggesting a complex metabolic activation pathway leading to carcinogenic products (Coleman et al., 2000). Such studies are crucial for understanding the environmental and health implications of acetamide derivatives and related compounds.

properties

IUPAC Name

2-cyclopentylsulfanyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3S/c1-12(15,9-16-2)8-13-11(14)7-17-10-5-3-4-6-10/h10,15H,3-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAIGGOKGVVRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CSC1CCCC1)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylthio)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide

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